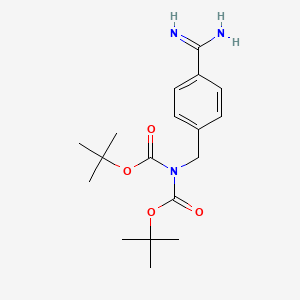

N,N-Di-Boc-4-aminomethyl benzamidine

Description

Contextualization of Benzamidine (B55565) Derivatives in Organic Chemistry

Benzamidine and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboximidamide group (C(=NH)NH2). This functional group is a potent pharmacophore, primarily because it is a strong base and can mimic the guanidinium (B1211019) group of arginine. This mimicry allows benzamidine-containing molecules to act as competitive inhibitors for a variety of serine proteases, which are enzymes that play crucial roles in many physiological and pathological processes. tandfonline.comnih.gov

Benzamidine inhibits a range of important serine proteases, including thrombin, plasmin, and trypsin. nih.gov This inhibitory activity has made the benzamidine scaffold a cornerstone in the design of drugs for thrombosis, inflammation, and cancer. researchgate.netresearchgate.net Beyond their biological roles, benzamidine derivatives also serve as versatile intermediates in the synthesis of various heterocyclic compounds. nih.gov

Table 1: Examples of Benzamidine Derivatives and their Biological Targets

| Derivative | Biological Target(s) | Therapeutic Area |

|---|---|---|

| Benzamidine | Trypsin, Plasmin, Thrombin | Research, Antifibrinolytic |

| Melagatran (B23205) | Thrombin | Anticoagulant |

| Pentamidine | Various, including protozoa | Antiprotozoal |

| Dabigatran | Thrombin | Anticoagulant |

This table provides a summary of well-known compounds containing the benzamidine moiety and their applications.

Significance of Amidine N-Protection in Complex Molecule Synthesis

The very features that make the amidine group biologically active—its high basicity and nucleophilicity—also present a significant challenge during multi-step organic synthesis. researchgate.net To prevent the amidine from engaging in unwanted side reactions, it must be temporarily "masked" using a protecting group. The ideal protecting group should be easy to install, stable under a wide range of reaction conditions, and easy to remove selectively when its job is done.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and related nitrogen functionalities in organic synthesis. chemistrysteps.com It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comorganic-chemistry.org The resulting carbamate (B1207046) is exceptionally stable to most basic and nucleophilic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.uk

In the case of N,N-Di-Boc-4-aminomethyl benzamidine, the amidine nitrogens are protected by two Boc groups. This "di-protection" strategy significantly reduces the nucleophilicity and basicity of the amidine group, rendering it inert during subsequent synthetic transformations. The synthesis of related N,N'-Di-Boc protected guanidines has been reported, highlighting the feasibility and utility of this protection scheme for amidine-like structures. mdpi.com

Table 2: Properties of the Boc (tert-Butyloxycarbonyl) Protecting Group

| Property | Description |

|---|---|

| Chemical Formula | C₅H₉O₂ |

| Reagent for Introduction | Di-tert-butyl dicarbonate (Boc₂O) |

| Stability | Stable to most bases, nucleophiles, and reductive conditions (e.g., catalytic hydrogenation). organic-chemistry.orgnih.gov |

| Lability (Cleavage) | Removed under acidic conditions (e.g., TFA, HCl). wikipedia.orgfishersci.co.uk Can also be removed thermally under specific conditions. nih.govacs.org |

| Common Application | Protection of primary and secondary amines, amino acids, and other nitrogen-containing functional groups. researchgate.netnumberanalytics.com |

This table summarizes key features of the Boc protecting group relevant to its use in organic synthesis.

Research Scope and Focus on Synthetic Utility of this compound

The structure of this compound suggests its primary role as a specialized bifunctional building block for organic synthesis. This molecule offers two distinct points for chemical modification, with one being temporarily masked.

The Protected Amidine : The N,N-Di-Boc-amidine functionality serves as a stable, latent form of the biologically active benzamidine group. It can be carried through multiple synthetic steps without interference and later deprotected to reveal the active pharmacophore. researchgate.net

The Aminomethyl Group : The 4-(aminomethyl) substituent provides a reactive handle for synthetic elaboration. This primary amine can be used to form amide bonds, sulfonamides, or undergo alkylation, allowing for the attachment of the building block to other parts of a larger target molecule.

A key application for such a building block is in the synthesis of complex enzyme inhibitors. For example, research on the thrombin inhibitor melagatran involved the synthesis of a key intermediate, [(4-aminomethyl-phenyl)-iminomethyl]-carbamic acid benzyl (B1604629) ester, where the aminomethyl group and one of the amidine nitrogens were protected. tandfonline.com The this compound scaffold represents a highly stabilized version of this concept, allowing for even greater synthetic flexibility. Its use would enable chemists to first perform reactions at the aminomethyl position and then, in a final step, remove the Boc groups to unmask the active benzamidine moiety, completing the synthesis of the target drug candidate.

Structure

3D Structure

Properties

Molecular Formula |

C18H27N3O4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

tert-butyl N-[(4-carbamimidoylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C18H27N3O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-12-7-9-13(10-8-12)14(19)20/h7-10H,11H2,1-6H3,(H3,19,20) |

InChI Key |

OGVNPMYUTVZKML-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=N)N)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=N)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Strategic Synthesis of N,n Di Boc 4 Aminomethyl Benzamidine

Precursor Compounds and Starting Materials in Benzamidine (B55565) Core Formation

The foundation for the synthesis of N,N-Di-Boc-4-aminomethyl benzamidine lies in the selection and utilization of appropriate starting materials that contain the basic phenyl ring structure, which is elaborated into the final benzamidine core.

Utilization of Substituted Benzonitrile (B105546) Compounds

Substituted benzonitriles are common and versatile starting materials for the synthesis of benzamidine derivatives. The cyano (nitrile) group is an excellent precursor to the amidine moiety through several established chemical transformations. The synthesis often begins with a benzonitrile derivative that already contains the desired substituent at the para-position or a group that can be converted to it. For instance, syntheses of related benzamidines have started from p-nitrobenzonitrile, where the nitro group is later reduced to an amino group. google.com In the context of the target molecule, a key precursor is a benzonitrile with a protected aminomethyl group at the 4-position. The synthesis of such precursors can start from compounds like 4-cyanobenzyl bromide, which is reacted with a nitrogen source to introduce the aminomethyl group. nih.gov The nitrile group of various benzimidazole (B57391) carbonitriles has also been successfully converted to N-hydroxy benzamidine derivatives, highlighting the utility of the nitrile as a key functional group for amidine formation. turkjps.org

Role of 4-(aminomethyl)benzonitrile (B84873) as a Key Intermediate

4-(Aminomethyl)benzonitrile serves as a crucial intermediate in the synthesis of the target compound and related benzamidine structures. sigmaaldrich.comsigmaaldrich.cn This bifunctional molecule possesses both a primary amine (in the aminomethyl group) and a nitrile group, which are the handles for subsequent chemical modifications. Its hydrochloride salt is a commercially available solid. sigmaaldrich.comsigmaaldrich.cnamerigoscientific.com

In a typical synthetic route towards this compound, the primary amine of 4-(aminomethyl)benzonitrile is first protected with two Boc groups. This protection is essential to prevent the amine from interfering with the subsequent reactions intended for the nitrile group. The protection is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgbeilstein-journals.org Once the amine is protected, the resulting compound, 4-((N,N-bis(tert-butoxycarbonyl)amino)methyl)benzonitrile, becomes the direct precursor for the construction of the amidine moiety. 4-(Aminomethyl)benzonitrile hydrochloride has been specifically used in the synthesis of fluorescently-labeled bisbenzamidines, demonstrating its established role as a building block in creating complex molecules with a benzamidine core. sigmaaldrich.cn

Table 1: Properties of Key Intermediate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Form | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 | C₈H₈N₂ · HCl | 168.62 | Solid | 274-279 |

Methodologies for Amidine Moiety Construction

The conversion of the nitrile group in the protected benzonitrile precursor into the final amidine functionality is the central transformation in the synthesis. Several methods are available for this conversion, each with its own advantages and specific reaction conditions.

Pinner Reaction and its Adaptations

The Pinner reaction is a classic and widely used method for converting nitriles into amidines. wikipedia.org The reaction proceeds in two main stages. First, the nitrile is treated with an anhydrous alcohol and a strong acid, typically dry hydrogen chloride (HCl) gas, to form an imino ester salt, commonly known as a Pinner salt. nrochemistry.comorganic-chemistry.org This reaction is carried out under strictly anhydrous conditions at low temperatures to prevent the unstable imino ester salt from decomposing. nrochemistry.com

In the second stage, the isolated Pinner salt is reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgnrochemistry.com An excess of ammonia is typically used to drive the reaction to completion and neutralize the HCl salt formed. researchgate.net This method is applicable to a wide range of aliphatic and aromatic nitriles. nrochemistry.com For the synthesis of this compound, the Pinner reaction would be applied to the 4-((N,N-bis(tert-butoxycarbonyl)amino)methyl)benzonitrile intermediate.

Table 2: Pinner Reaction Overview

| Step | Reactants | Key Intermediate | Product | Conditions |

|---|---|---|---|---|

| 1 | Nitrile (R-CN), Alcohol (R'-OH) | Pinner Salt (Imino ester hydrochloride) | - | Anhydrous Acid (e.g., HCl gas) |

| 2 | Pinner Salt, Ammonia (NH₃) | - | Amidine (R-C(NH)NH₂) | Alcohol solvent |

Thioimidate Route

An alternative pathway to amidines involves the use of thioimidate intermediates. This route begins with the conversion of a thioamide into a thioimidate through alkylation. nih.gov Thioamides themselves can be generated from amides using reagents like Lawesson's reagent. The resulting thioimidates can then be converted to the corresponding amidines. While less common than the Pinner reaction for simple amidine synthesis, the thioimidate route is particularly valuable in more complex syntheses, such as in peptide chemistry, where it helps prevent side reactions like epimerization. chemrxiv.org In the context of the target molecule, one could envision a synthetic pathway where a corresponding thioamide, N,N-Di-Boc-4-aminomethyl benzthioamide, is first formed and then converted to a thioimidate, which is subsequently reacted with an amine source to furnish the amidine. The direct catalytic hydrogenation of thioamides has also been reported as a method to access the corresponding amines, showcasing another reductive pathway involving thio-carbonyl compounds. researchgate.net

Formation via Hydroxyamidine Intermediates and Catalytic Hydrogenation

A prominent and efficient method for synthesizing benzamidines involves a two-step process starting from a benzonitrile. google.comgoogle.com First, the benzonitrile derivative reacts with hydroxylamine (B1172632) hydrochloride to form a benzamidoxime (B57231), also known as a hydroxyamidine. google.comturkjps.org This reaction is often carried out in the presence of a base.

The second step is the reduction of the benzamidoxime intermediate to the final benzamidine. google.com Catalytic hydrogenation is a common and effective method for this reduction. researchgate.net Various catalysts can be employed, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. google.comresearchgate.net This method is advantageous because it often proceeds under mild conditions and with high efficiency. A patent describes the formation of benzamidine derivatives from benzonitrile and hydroxylamine hydrochloride, followed by hydrogenation reduction catalyzed by an ionic liquid-supported nano-metal catalyst, highlighting modern advancements in this technique. google.com This approach would involve converting 4-((N,N-bis(tert-butoxycarbonyl)amino)methyl)benzonitrile to the corresponding benzamidoxime, followed by catalytic hydrogenation to yield the final this compound.

Amidination through Strong Base Activation of Amines and Nitriles

A key step in the synthesis of N-substituted aryl amidines involves the direct reaction between a nitrile and an amine. This transformation is challenging under neutral conditions but can be effectively achieved through the activation of the amine with a strong base. nih.gov This method presents an efficient route to a pharmaceutically relevant class of compounds without the need for transition metals. nih.gov

The core principle of this reaction is the deprotonation of a primary amine by a strong base, such as an organolithium reagent, to generate a highly reactive lithium amide salt. This activated amine is a potent nucleophile that readily attacks the electrophilic carbon of a nitrile group. core.ac.uk The subsequent intermediate, a lithium amidine salt, is then neutralized during an acidic workup to yield the final amidine product. core.ac.uk

This synthetic approach is noteworthy for its tolerance of a range of starting materials, including deactivated nitriles and various aryl amines. nih.gov The direct addition of activated amines to nitriles circumvents the limitations of other methods, which may have issues with efficiency, material economy, or starting material compatibility. nih.gov

Table 1: Key Aspects of Strong Base-Activated Amidination

| Feature | Description | Reference |

| Mechanism | Activation of a primary amine with a strong base to form a potent nucleophile, followed by addition to a nitrile. | nih.govcore.ac.uk |

| Advantages | Efficient, direct synthesis of N-substituted amidines; avoids transition metals; compatible with various substrates. | nih.gov |

| Reactants | Primary amine, aryl or alkyl nitrile, strong base (e.g., organolithium reagents). | nih.govcore.ac.uk |

| Product | N-substituted amidine, often isolated as a salt after acidic quench. | nih.govcore.ac.uk |

Integration of N,N'-Di-Boc Protecting Groups

Once the amidine functional group is formed, its highly basic and nucleophilic nitrogen atoms often require protection to prevent unwanted side reactions in subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its unique stability and cleavage characteristics. jk-sci.comresearchgate.net When an amine or amidine is protected with a Boc group, it is converted into a carbamate (B1207046). This transformation renders the nitrogen atom significantly less nucleophilic and basic, thereby preventing it from interfering with other reactive centers in the molecule. wikipedia.orgnbinno.com

The selection of the Boc group is rationalized by several key advantages:

Stability: The Boc group is stable under a wide range of conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation. researchgate.nettotal-synthesis.com This robustness allows for a broad scope of chemical manipulations on other parts of the molecule without affecting the protected amidine.

Orthogonality: Its stability to basic conditions makes it orthogonal to other protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. wikipedia.orgtotal-synthesis.com This allows for selective deprotection strategies in complex syntheses. organic-chemistry.org

Ease of Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. wikipedia.orgchemistrysteps.comchemicalbook.com The cleavage mechanism is facilitated by the formation of a stable tert-butyl cation, which then typically decomposes into isobutene and carbon dioxide. chemistrysteps.com

The introduction of Boc groups onto the nitrogen atoms of an amine or amidine is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O). wikipedia.orgchemicalbook.com This reagent serves as an efficient electrophile for the nucleophilic nitrogen atoms. chemistrysteps.com

The reaction is generally carried out in the presence of a base. The role of the base is to neutralize the protonated amine intermediate that forms after the initial nucleophilic attack, driving the reaction to completion. youtube.com Common bases and solvents used for this transformation are listed below.

Table 2: Typical Reagents and Solvents for N-Boc Protection

| Reagent/Solvent | Function/Type | Common Examples | Reference |

| Boc Source | Electrophilic reagent | Di-tert-butyl dicarbonate (Boc₂O) | jk-sci.comwikipedia.org |

| Base | Catalyst/Proton Scavenger | Triethylamine (B128534) (TEA), 4-Dimethylaminopyridine (DMAP), Sodium Bicarbonate | jk-sci.comwikipedia.orgchemicalbook.com |

| Solvent | Reaction Medium | Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724), Dichloromethane (B109758) (DCM) | jk-sci.comwikipedia.orgbzchemicals.com |

To achieve the di-substituted N,N'-di-Boc product, an excess of both Boc anhydride and the base is typically employed to ensure that both nitrogen atoms of the amidine moiety are functionalized.

Achieving selective mono- or di-protection of a diamine or an amidine function requires careful control over reaction conditions. While the two nitrogen atoms of a simple amidine are chemically equivalent before the first substitution, their reactivity changes significantly after one has been protected. The introduction of the first electron-withdrawing Boc group reduces the nucleophilicity and basicity of the remaining N-H group, making the second protection step more challenging.

Several strategies can be employed to control the degree of Boc protection:

Stoichiometry: The most straightforward method to favor mono-protection is to use a controlled amount, typically one equivalent or slightly less, of the Boc anhydride reagent. scielo.org.mx Conversely, to favor the di-Boc product, a significant excess of Boc₂O and base is used.

Protonation State: Selective mono-protection of diamines has been achieved by first mono-protonating the substrate with one equivalent of acid (e.g., from Me₃SiCl). scielo.org.mx The protonated amino group is no longer nucleophilic, directing the Boc group to the free amine. A similar principle can be applied to amidines.

Catalyst and Temperature: For the more difficult di-protection, stronger catalysts like DMAP and potentially elevated temperatures might be necessary to overcome the reduced reactivity of the mono-Boc intermediate. chemicalbook.com

The synthesis of a specific isomer, such as N,N'-di-Boc-4-aminomethyl benzamidine, relies on the precise application of these principles to ensure the desired outcome with high yield and purity.

Utility of N,n Di Boc 4 Aminomethyl Benzamidine As a Synthetic Building Block

Role in the Construction of Diverse Complex Organic Molecules

The construction of complex organic molecules often requires a multi-step approach involving the sequential addition of different molecular fragments. N,N'-Di-Boc-4-aminomethylbenzamidine is designed for such synthetic strategies. The primary amine of the aminomethyl group can readily participate in a wide range of chemical transformations, including amidation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for its conjugation to other fragments or a core scaffold.

For instance, the aminomethyl group can be coupled with a carboxylic acid on another molecule using standard peptide coupling reagents like HATU. researchgate.net Alternatively, it can react with an aldehyde or ketone via reductive amination to form a secondary amine linkage. rsc.org Throughout these transformations, the di-Boc-protected amidine function remains inert, preventing unwanted side reactions.

Once the aminomethyl handle has been used to incorporate the fragment into a larger molecule, the Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). This deprotection unmasks the benzamidine (B55565) group, revealing its basic and hydrogen-bonding capabilities, which are often crucial for biological activity. This "protect-couple-deprotect" strategy is fundamental to modern organic synthesis and highlights the value of building blocks like N,N'-Di-Boc-4-aminomethylbenzamidine.

Application in Peptidomimetic Synthesis

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The synthesis of these molecules often involves incorporating non-natural amino acids or other structural motifs into a peptide-like backbone. nih.govresearchgate.net

N,N'-Di-Boc-4-aminomethylbenzamidine can be viewed as a specialized, non-proteinogenic building block for solid-phase or solution-phase peptide synthesis. nih.gov The aminomethyl group can be acylated by the C-terminus of a growing peptide chain, or, if the amine is first converted into a carboxylic acid (e.g., through reaction with succinic anhydride), it can be activated and coupled to the N-terminus of a peptide.

The use of protecting groups like Boc on the amidine and Fmoc on the peptide's alpha-amino groups allows for orthogonal deprotection schemes, giving chemists precise control over which bonds are formed and when. univ-rennes1.fr This controlled, stepwise assembly is the cornerstone of synthesizing complex peptide analogs and peptidomimetics. nih.gov

The side chain of the amino acid arginine terminates in a guanidinium (B1211019) group, which is protonated and positively charged under physiological conditions. This group is a key recognition element in many protein-protein and protein-substrate interactions, forming strong hydrogen bonds and salt bridges. The benzamidine moiety is a well-established bioisostere (a chemical substitute) for the guanidinium group. nih.gov It is also planar and basic, allowing it to effectively mimic the binding interactions of arginine.

By incorporating N,N'-Di-Boc-4-aminomethylbenzamidine into a peptidomimetic scaffold, chemists can install an arginine-mimicking side chain. The Boc groups ensure that the highly basic amidine does not interfere with other reactions during synthesis. After the main scaffold is complete, the Boc groups are removed to reveal the functional benzamidine, which can then engage with its biological target in a manner analogous to an arginine residue. This makes the building block particularly useful for creating mimics of arginine-rich peptides.

Precursor in Enzyme Inhibitor Synthetic Design (Focus on synthetic strategy, not biological activity)

The benzamidine functional group is a classic pharmacophore found in the active site inhibitors of many enzymes, particularly serine proteases like thrombin and plasmin. nih.gov Therefore, N,N'-Di-Boc-4-aminomethylbenzamidine is a key precursor in the synthetic design of such inhibitors.

The synthesis of potent and selective enzyme inhibitors often involves connecting a warhead that binds in the active site (the benzamidine) to other structural elements that interact with adjacent pockets on the enzyme surface. The synthetic strategy enabled by N,N'-Di-Boc-4-aminomethylbenzamidine is ideal for this purpose.

A common approach is to use the aminomethyl group as a point of attachment for linkers or other molecular fragments. For example, multivalent inhibitors can be synthesized by reacting the deprotected amine of the building block with a multivalent core structure. nih.gov The Boc-protected amidine ensures that the reactive amine is the sole point of attachment. A general synthetic scheme is shown below:

| Step | Reactants | Purpose |

| 1 | N,N'-Di-Boc-4-aminomethylbenzamidine + Electrophilic Scaffold (e.g., R-COCl, R-CHO) | Covalently link the building block to a larger molecular framework via its aminomethyl group. |

| 2 | Intermediate from Step 1 + Acid (e.g., TFA) | Remove Boc protecting groups to unmask the functional benzamidine group. |

| 3 | Final Product | A benzamidine-based inhibitor where the benzamidine can bind to the enzyme's active site. |

This modular strategy allows for the rapid synthesis of a library of potential inhibitors by varying the scaffold component (R-group) attached to the aminomethyl linker.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying new drug candidates. nih.gov It begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.govfrontiersin.org Hits are then optimized and grown into more potent lead compounds. nih.gov

A 4-aminomethylbenzamidine fragment (with the amine protected or unprotected) is an ideal starting point for FBDD campaigns targeting enzymes with arginine-binding pockets (S1 pockets in serine proteases). The benzamidine portion ensures anchoring in the active site, while the aminomethyl group provides a "growth vector"— a synthetically tractable point from which to build out the molecule to engage with other parts of the protein and increase affinity and selectivity. nih.gov N,N'-Di-Boc-4-aminomethylbenzamidine represents a synthetically advanced version of such a fragment, ready for immediate and selective elaboration via its primary amine, accelerating the fragment-to-lead process. nih.gov

Role in Multi-Parallel Solution Phase Synthesis Methodologies

Multi-parallel solution-phase synthesis is a powerful strategy for the rapid generation of large libraries of compounds, which is a critical component of the drug discovery process. The use of well-designed building blocks is essential for the success of this methodology, as they must be amenable to a variety of reaction conditions and allow for the systematic introduction of molecular diversity.

The general principle of using Boc-protected amines in combinatorial synthesis is well-established. nbinno.com The stability of the Boc group allows for selective transformations at other positions of a core scaffold. In the context of N,N-Di-Boc-4-aminomethyl benzamidine, the di-Boc protection ensures that both the aminomethyl and the benzamidine functionalities are shielded from unwanted side reactions. This allows for initial modifications, potentially at the aromatic ring, before the sequential or simultaneous deprotection and subsequent derivatization of the two nitrogenous groups. This approach would enable the generation of a diverse library of substituted 4-aminomethyl benzamidine derivatives.

Table 1: Potential Diversification Reactions in Multi-Parallel Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes (reductive amination) | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

The solution-phase nature of this synthesis approach offers advantages over solid-phase methods, such as easier reaction monitoring and purification of the final products. The use of a di-Boc protected building block like this compound would be compatible with these methodologies, facilitating the creation of focused libraries for screening against various biological targets.

Application in Prodrug Synthesis Strategies Involving Amidine Moieties

Amidine moieties are present in a number of biologically active compounds, including inhibitors of serine proteases like thrombin. However, the basic and highly polar nature of the amidine group can lead to poor oral bioavailability. Prodrug strategies are often employed to temporarily mask the amidine functionality, thereby improving its pharmacokinetic properties.

The this compound scaffold represents a potential starting point for the synthesis of prodrugs targeting the amidine group. The Boc groups on the amidine nitrogen atoms can act as cleavable promoieties that are removed in vivo to release the active parent drug. The cleavage of Boc groups is typically acid-catalyzed, which could potentially occur in the acidic environment of the stomach, or it could be facilitated by enzymatic action in the body. organic-chemistry.org

Research into prodrugs for amidine-containing compounds has explored various approaches, including the formation of N-hydroxy-amidines (amidoximes) and carbamates. While specific examples of di-Boc protected benzamidines as prodrugs are not extensively documented, the underlying principle of using carbamate-based protecting groups as promoieties is a valid strategy. biointerfaceresearch.com The two Boc groups on the amidine would increase the lipophilicity of the molecule, which could enhance its absorption from the gastrointestinal tract.

Furthermore, the aminomethyl substituent on the benzamidine core offers an additional site for modification. This could be exploited in a dual prodrug strategy, where both the amidine and the aminomethyl group are functionalized with promoieties designed to be cleaved under specific physiological conditions. This could allow for targeted drug delivery or a controlled release profile.

Table 2: Potential Prodrug Strategies Utilizing the this compound Scaffold

| Prodrug Approach | Targeted Moiety | Potential Cleavage Mechanism |

| Di-Boc as promoiety | Benzamidine | Acid-catalyzed or enzymatic hydrolysis |

| Acylation of aminomethyl group | Aminomethyl | Enzymatic hydrolysis (e.g., by amidases) |

| Carbamate (B1207046) formation at aminomethyl group | Aminomethyl | Enzymatic hydrolysis (e.g., by esterases) |

The stability of Boc-protected monoamines has been studied, and they have shown promise as candidates for creating prodrugs. biointerfaceresearch.com By extension, the di-Boc protected benzamidine could offer a viable strategy for improving the drug-like properties of potent but poorly absorbed amidine-containing therapeutic agents. Further research would be necessary to evaluate the in vitro and in vivo stability and cleavage of the di-Boc groups from the benzamidine moiety to validate its utility as a prodrug.

Deprotection Strategies and Subsequent Amidine Functionalization

The N,N-Di-Boc protecting group strategy provides a robust method for masking the reactivity of the benzamidine (B55565) moiety, enabling chemical modifications at other positions of the molecule. The subsequent removal of these protecting groups is a critical step, regenerating the free amidine for further functionalization. This section details the methodologies for this deprotection and the subsequent chemical transformations of the unmasked amidine.

Advanced Methodological Considerations in N,n Di Boc 4 Aminomethyl Benzamidine Chemistry

Optimization of Synthetic Reaction Conditions and Yields

The synthesis of N,N-Di-Boc-4-aminomethyl benzamidine (B55565) can be approached through several synthetic routes, with the final key step typically involving the formation of the N,N'-di-Boc protected amidine functionality. A common strategy involves the preparation of 4-aminomethylbenzonitrile as a key intermediate, which is then converted to the desired product.

One potential pathway begins with 4-cyanobenzylamine hydrochloride, which is commercially available. nih.govrsc.org The free amine can be obtained by neutralization. Alternatively, 4-(azidomethyl)benzonitrile (B1310577) can be synthesized from 4'-(bromomethyl)biphenyl-2-carbonitrile and sodium azide (B81097). rsc.orgnih.gov The azide can then be reduced to the corresponding amine, 4-(aminomethyl)benzonitrile (B84873). researchgate.net

The crucial step of converting the nitrile group of 4-aminomethylbenzonitrile into the N,N'-di-Boc-amidine can be achieved through methods analogous to guanylation reactions. A highly effective reagent for this transformation is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. researchgate.netorganic-chemistry.orgnih.govmdpi.com The reaction of an amine with this reagent typically proceeds under mild conditions to yield the corresponding di-Boc protected guanidine, and similar reactivity is expected for the formation of the benzamidine derivative.

Optimization of this reaction involves careful consideration of several factors to maximize the yield and purity of N,N-Di-Boc-4-aminomethyl benzamidine.

Key Optimization Parameters for the Synthesis of this compound:

| Parameter | Considerations and Typical Conditions | Potential Impact on Yield |

| Solvent | Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used to prevent side reactions with the reactive intermediates. nih.govcore.ac.uk | Solvent choice can significantly affect reaction rates and the solubility of reactants and products, thereby influencing the overall yield. |

| Base | A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize any acid generated during the reaction without interfering with the desired transformation. | The choice and stoichiometry of the base are critical to prevent unwanted side reactions and ensure the reaction proceeds to completion. |

| Temperature | The reaction is typically carried out at room temperature. nih.govcore.ac.uk However, gentle heating may be required for less reactive substrates, while cooling might be necessary to control exothermic reactions. | Temperature control is essential for managing reaction kinetics and minimizing the formation of degradation products. |

| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the reactivity of the specific amine and the reaction temperature. nih.govcore.ac.uk Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time. | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts. |

| Stoichiometry | A slight excess of the guanylating or amidating reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) is often used to ensure complete conversion of the starting amine. | Precise control of stoichiometry is key to maximizing the yield of the desired product and simplifying purification. |

An alternative to the direct amination of the nitrile is the Pinner reaction, which converts nitriles into imidates using an alcohol and a strong acid. The resulting imidate can then be reacted with an amine to form the amidine. semanticscholar.orgtubitak.gov.tr Subsequent protection of the amidine nitrogen atoms with di-tert-butyl dicarbonate (B1257347) (Boc₂O) would yield the final product. tubitak.gov.tr This multi-step approach offers an alternative route that may be advantageous in certain contexts, though it introduces additional synthetic and purification steps.

Considerations for Stereochemical Control in Derivatization and Applications

The 4-aminomethyl benzamidine scaffold itself is achiral. However, derivatization at the aminomethyl group or the use of this compound in the synthesis of more complex molecules can introduce chirality. Therefore, considerations for stereochemical control are paramount in its applications.

The synthesis of chiral α-tertiary amines is a significant area of research in medicinal chemistry. rsc.org Methodologies for achieving this include transition-metal-catalyzed asymmetric hydrogenation of imines and enamines, as well as the use of chiral auxiliaries. acs.orgresearchgate.net

Strategies for Stereochemical Control:

Asymmetric Synthesis: The direct catalytic asymmetric synthesis of α-chiral primary amines provides a route to enantiomerically enriched building blocks that could be incorporated into derivatives of 4-aminomethyl benzamidine. rsc.org This often involves the use of chiral ligands in transition metal catalysis. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that can be attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary could be attached to the aminomethyl group of a 4-substituted benzonitrile (B105546) precursor prior to the formation of the amidine. After the desired stereocenter is established, the auxiliary can be removed. Evans oxazolidinones and camphor (B46023) sultams are examples of commonly used chiral auxiliaries. wikipedia.orgscielo.org.mx Arabinopyranosylamine has also been employed as a carbohydrate-based chiral auxiliary in the synthesis of chiral piperidine (B6355638) derivatives. researchgate.netresearchgate.net

Chiral Resolution: If a racemic mixture of a chiral derivative of this compound is synthesized, the enantiomers can be separated. A common method for chiral resolution is preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.netresearchgate.netnih.govnih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including benzamides. nih.gov Supercritical fluid chromatography (SFC) is another effective technique for preparative chiral separations. researchgate.net

Interactive Table: Chiral Separation Techniques for Related Compounds

| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Conditions | Application Example |

| HPLC | Amylose- and cellulose-based CSPs (e.g., Chiralpak® series) | Normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase | Separation of benzamide (B126) antipsychotics and other chiral drug molecules. nih.gov |

| SFC | Polysaccharide-based CSPs | Supercritical CO₂ with co-solvents (e.g., methanol, ethanol) | Preparative separation of chiral intermediates in drug discovery. researchgate.net |

| Classical Resolution | Chiral resolving agents (e.g., tartaric acid, brucine) | Crystallization of diastereomeric salts from a suitable solvent | Separation of racemic acids or bases. nih.gov |

Purification Methodologies for Protected Intermediates and Final Products (e.g., Chromatography)

The purification of this compound and its synthetic intermediates is crucial for obtaining a high-purity final product. The presence of the two bulky and lipophilic Boc groups significantly influences the solubility and chromatographic behavior of the molecule.

Common Purification Techniques:

Flash Column Chromatography: This is the most common method for the purification of Boc-protected compounds. nih.govnih.govnih.govorgsyn.org Silica gel is typically used as the stationary phase. The mobile phase is usually a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from starting materials and byproducts.

Recrystallization: For crystalline final products or intermediates, recrystallization can be a highly effective purification method to obtain material of very high purity. google.com The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Sometimes, a solvent/anti-solvent system is used, where the compound is dissolved in a good solvent and a poor solvent is added to induce crystallization. researchgate.net

Aqueous Workup: Before chromatographic purification, an aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This usually involves partitioning the reaction mixture between an organic solvent and water or a saturated aqueous solution of sodium bicarbonate or brine. nih.govorgsyn.org

Table: Purification Parameters for Di-Boc Protected Compounds

| Compound Type | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Observations |

| N,N'-Di-Boc-guanidines/amidines | Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | The protected compounds are typically less polar than the starting amines and can be effectively separated. nih.govnih.gov |

| N,N'-Di-Boc-guanidines/amidines | Recrystallization | Methanol/Water, Hexane | Can yield highly pure crystalline solids. google.com | |

| Boc-protected amines | Flash Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | A standard method for purifying a wide range of Boc-protected intermediates. nih.gov |

Q & A

Q. What synthetic strategies are recommended for introducing Boc-protected groups to benzamidine derivatives, and how can purity be ensured?

- Methodological Answer : Boc (tert-butoxycarbonyl) protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For N,N-Di-Boc-4-aminomethyl benzamidine, a two-step protocol is advisable:

Aminomethylation : React 4-aminomethyl benzamidine with Boc₂O in dichloromethane (DCM) using a catalytic base like DMAP.

Double Protection : Ensure stoichiometric control (2:1 ratio of Boc₂O to substrate) to prevent incomplete protection.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in pentanes/diethyl ether ensures high purity (>95%). Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc). Safety Note : Conduct hazard assessments for reagents (e.g., DCM toxicity) and monitor thermal stability via DSC, as Boc-protected amines may decompose upon heating .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl groups (δ ~1.4 ppm for ¹H; δ ~28/80 ppm for ¹³C) and the amidine proton (δ ~7.5–8.5 ppm, if not fully protected).

- IR Spectroscopy : Confirm Boc group presence via C=O stretches (~1680–1720 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks with exact mass matching theoretical values (e.g., ±0.5 Da tolerance).

For ambiguous cases, supplement with X-ray crystallography (if crystals are obtainable) to resolve steric effects from bulky Boc groups .

Advanced Research Questions

Q. How can competitive binding assays using ESI-MS or NMR quantify interactions between This compound and biological targets?

- Methodological Answer :

- ESI-MS Competition Assay :

Prepare equimolar solutions (10 μM) of the Boc-protected benzamidine and a competing ligand (e.g., unmodified benzamidine) in acetonitrile.

Incubate with the target protein (e.g., trypsin) for 5 minutes.

Analyze by ESI-MS; compare signal intensities of protein-ligand complexes to determine relative binding affinities. A ~50% reduction in signal indicates competitive displacement .

- ¹H-NMR Job Plot Analysis :

Vary molar ratios of ligand and target while maintaining total concentration. Plot chemical shift changes (e.g., amidine protons) to determine stoichiometry and binding constants (Ka) .

Q. What computational approaches best predict the binding free energy of This compound to proteases like trypsin?

- Methodological Answer :

- Molecular Dynamics (MD) with Polarizable Force Fields :

Parametrize the ligand using AMBER or CHARMM, explicitly modeling Boc group polarization.

Perform free energy perturbation (FEP) or thermodynamic integration (TI) to compute ΔG_bind.

Note: Explicit solvent models (TIP3P) improve accuracy for charged amidine groups, reducing error to <1.0 kcal/mol vs. experimental data .

- Gaussian Accelerated MD (GaMD) :

Apply GaMD to enhance sampling of ligand dissociation pathways. Use Kramers’ rate theory to estimate kinetic constants (k_off/k_on) from simulation trajectories .

Q. How can labile functional groups (e.g., Boc) be stabilized during structural studies using X-ray crystallography?

- Methodological Answer :

- Low-Temperature Data Collection : Conduct experiments at ≤17.5 K to minimize radiation damage and thermal motion artifacts. Use a fine-focus X-ray source with attenuated flux (e.g., 0.5–1.0 Å wavelength) .

- Charge Density Analysis : Employ multipolar refinement (e.g., using MoPro software) to model electron density distributions around labile N–C bonds. Validate with residual density maps (σ < 0.3 eÅ⁻³) .

Safety and Stability Considerations

Q. What precautions are critical when handling Boc-protected benzamidines in the lab?

- Methodological Answer :

- Thermal Stability : Screen compounds via DSC to detect exothermic decomposition events (>150°C). Store at –20°C under inert gas (Ar/N₂).

- Mutagenicity Screening : Perform Ames II testing (TA98 strain) if structural analogs (e.g., anomeric amides) show mutagenic potential. Use fume hoods and PPE (gloves, lab coats) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.